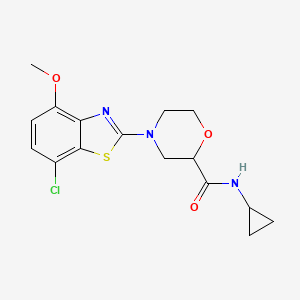[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine](/img/structure/B12265378.png)
[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-dihydro-1,4-benzodioxin-6-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines elements of benzodioxin and indazole, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1,4-benzodioxin-6-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and indazole intermediates, which are then coupled through a series of reactions involving methylation and amination. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-dihydro-1,4-benzodioxin-6-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(2,3-dihydro-1,4-benzodioxin-6-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2,3-dihydro-1,4-benzodioxin-6-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethanol: An aromatic compound with similar structural features.
p-Hydroxyphenylethanol: Another aromatic compound with hydroxyl groups.
4-Hydroxybenzaldehyde: A benzaldehyde derivative with similar functional groups.
Uniqueness
(2,3-dihydro-1,4-benzodioxin-6-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine stands out due to its unique combination of benzodioxin and indazole structures, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H25N3O2 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C19H25N3O2/c1-21(12-14-7-8-18-19(11-14)24-10-9-23-18)13-17-15-5-3-4-6-16(15)20-22(17)2/h7-8,11H,3-6,9-10,12-13H2,1-2H3 |
Clave InChI |
RRGLCVJFRHSUTI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C2CCCCC2=N1)CN(C)CC3=CC4=C(C=C3)OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12265305.png)
![2-cyclopropyl-6-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12265315.png)
![6-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12265323.png)
![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-chlorophenyl)phthalazine](/img/structure/B12265327.png)
![4-chloro-1-{[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12265339.png)
![N,5-dimethyl-N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12265347.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265349.png)
![2-tert-butyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12265353.png)

![4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B12265362.png)
[(1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B12265369.png)
![4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12265371.png)
![5-chloro-N-methyl-N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12265388.png)
![1-Phenyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12265391.png)
